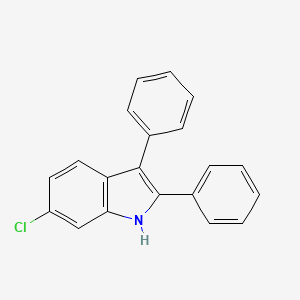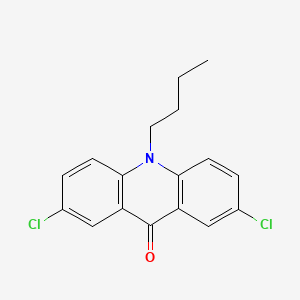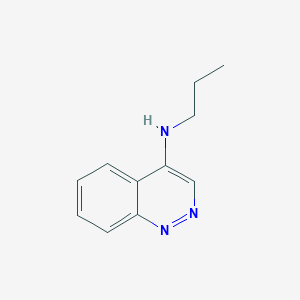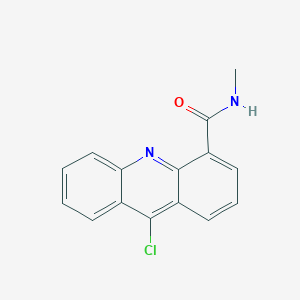
6-Chloro-2,3-diphenyl-1h-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-diphenyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 6-chloroindole and benzaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. This forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using sulfuric acid or hydrochloric acid, to form the indole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Chloro-2,3-diphenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
6-Chloro-2,3-diphenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses. The exact pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
6-Chloroindole: Lacks the phenyl groups at the 2nd and 3rd positions.
2,3-Diphenylindole: Does not have the chlorine atom at the 6th position.
6-Bromo-2,3-diphenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-2,3-diphenyl-1H-indole is unique due to the combined presence of the chlorine atom and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination can enhance its reactivity and specificity in various applications compared to its analogs.
属性
CAS 编号 |
66785-53-3 |
|---|---|
分子式 |
C20H14ClN |
分子量 |
303.8 g/mol |
IUPAC 名称 |
6-chloro-2,3-diphenyl-1H-indole |
InChI |
InChI=1S/C20H14ClN/c21-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,22H |
InChI 键 |
LQVJELXDMOMSEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)



![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)


![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)

![3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924531.png)

